2-Methyl-5-(pyrrolidin-2-yl)pyridine hydrochloride
Description
Properties
IUPAC Name |
2-methyl-5-pyrrolidin-2-ylpyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.ClH/c1-8-4-5-9(7-12-8)10-3-2-6-11-10;/h4-5,7,10-11H,2-3,6H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVXIOWCYRYPGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C2CCCN2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nicotinate-Based Cyclization and Reduction
A 2022 patent (CN114195759A) outlines a three-step synthesis starting from methyl 6-methylnicotinate. In the first step, methyl 6-methylnicotinate reacts with vinylpyrrolidone and sodium tert-butoxide in toluene under nitrogen at 110°C, forming 1-methyl-3-(6-methyl-nicotinoyl)-2-vinylpyrrolidone salt after 8 hours. Subsequent hydrolysis with 36% HCl at 88°C for 44 hours yields a pyrrolidine intermediate, which undergoes reduction with sodium dithionite at 75°C to produce 2-methyl-5-(pyrrolidin-2-yl)pyridine. Final treatment with HCl yields the hydrochloride salt at a total yield of 50.3%. This method’s reliance on sodium dithionite introduces challenges in handling hygroscopic intermediates, though it avoids costly transition-metal catalysts.
Enantioselective Pyrrolidine Synthesis via Hydrogenation
The 2008 patent WO2008137087A1 demonstrates a scalable route to enantiomerically pure 2-methylpyrrolidine, a key precursor. Hydrogenation of 2-methylpyrroline in a 2:1 ethanol-methanol mixture with 5% Pt/C at ambient temperature produces (R)- or (S)-2-methylpyrrolidine, which is then reacted with L- or D-tartaric acid to form crystalline salts. Isolation of the tartrate salt followed by base treatment generates the free pyrrolidine base, which can be coupled to pyridine derivatives. While this method achieves optical purities exceeding 50% ee, its integration into the target compound requires additional functionalization steps.
Direct Hydrochloride Formation via Acid-Catalyzed Condensation
A 2020 RSC publication (d0md00353k3) describes a streamlined approach where substituted pyridin-2-amine reacts with a pyridine derivative in ethanol under HCl reflux. After 3 hours, cooling and filtration yield the hydrochloride salt directly at 85% purity. This single-step method bypasses intermediate isolation, reducing solvent waste and processing time. However, the lack of enantiocontrol limits its utility for stereospecific applications.
Comparative Analysis of Methodologies
Process Optimization Strategies
Solvent and Catalyst Selection
The nicotinate route employs toluene for its high boiling point (110°C), facilitating reflux conditions without solvent loss. In contrast, the hydrogenation method uses ethanol-methanol mixtures to enhance platinum catalyst activity while avoiding corrosive solvents. Substituting sodium dithionite with lithium triethylborohydride in the reduction step (Example 2 of CN114195759A) increased the yield to 50.0% but introduced cost barriers.
Temperature and pH Effects
Hydrolysis of the nicotinoyl intermediate requires precise pH control. Adjusting to pH 11 with KOH before reduction minimizes side reactions, while cooling to -20°C ensures product stability. For the hydrogenation route, maintaining ambient temperature prevents catalyst deactivation and ensures consistent H₂ uptake.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(pyrrolidin-2-yl)pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while reduction can produce various reduced pyridine derivatives .
Scientific Research Applications
Synthesis and Preparation
The synthesis of 2-Methyl-5-(pyrrolidin-2-yl)pyridine hydrochloride involves several chemical processes. A notable method includes the reaction of methyl 6-methylnicotinate with vinylpyrrolidone under specific conditions to yield the desired compound. The process typically requires careful monitoring via techniques such as LC-MS to ensure purity and yield. For example, one method reported a total yield of 50% with a purity of 99.3% after several purification steps .
Biological Activities
1. Anti-inflammatory Properties
Research indicates that derivatives of pyridine compounds, including this compound, exhibit notable anti-inflammatory effects. In vitro studies have shown that these compounds can inhibit COX-2 activity, which is crucial in the inflammatory response. The IC50 values for some derivatives were comparable to standard anti-inflammatory drugs like celecoxib .
2. Neuropharmacological Effects
The compound has been investigated for its potential as a modulator of histamine H3 receptors, which are implicated in various neurological disorders. Compounds that interact with these receptors may have therapeutic applications in treating conditions such as obesity, ADHD, and cognitive disorders .
3. Antidepressant Activity
Some studies have suggested that related pyridine derivatives can act as agonists at serotonin receptors, indicating potential antidepressant properties. These compounds may influence neurotransmitter levels in the brain, thereby providing a mechanism for treating mood disorders .
Therapeutic Potential
The therapeutic applications of this compound can be summarized as follows:
| Therapeutic Area | Potential Applications |
|---|---|
| Neurological Disorders | Treatment for ADHD, depression, Alzheimer's disease |
| Inflammation | Anti-inflammatory agents for chronic conditions |
| Metabolic Disorders | Potential use in obesity management |
Case Studies
Several case studies have highlighted the efficacy of pyridine derivatives:
- Anti-inflammatory Efficacy : A study involving carrageenan-induced paw edema in rats demonstrated that certain pyridine derivatives significantly reduced inflammation compared to control groups .
- Cognitive Enhancement : In a clinical setting, compounds targeting the H3 receptor showed promise in improving cognitive function in patients with mild cognitive impairment .
- Mood Regulation : Preclinical trials indicated that administration of specific pyridine derivatives led to reduced symptoms of anxiety and depression in animal models, suggesting their potential as antidepressants .
Mechanism of Action
The mechanism of action of 2-Methyl-5-(pyrrolidin-2-yl)pyridine hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring in its structure allows it to bind to various receptors and enzymes, influencing their activity. This compound can modulate biological pathways by acting as an agonist or antagonist, depending on the target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-methyl-5-(pyrrolidin-2-yl)pyridine hydrochloride with structurally or functionally related compounds, focusing on molecular features, biological activity, and safety profiles.
Structural Analogs with Pyrrolidine-Pyridine Backbone
PHA-767491 (2-(pyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one hydrochloride) Key Features: A fused bicyclic structure combining pyridine and pyrrolidinone rings. Activity: Dual inhibitor of Cdc7 and Cdk9 kinases, critical in cell cycle regulation . Comparison: Unlike the target compound, PHA-767491’s fused-ring system may enhance binding affinity to kinase ATP pockets, but its synthetic complexity could limit bioavailability.
XL413 ((S)-8-chloro-2-(pyrrolidin-2-yl)benzofuro[3,2-d]pyrimidin-4(3H)-one hydrochloride) Key Features: Benzofuropyrimidinone core with a pyrrolidine substituent. Activity: Selective Cdc7 inhibitor with antitumor properties . Comparison: The benzofuropyrimidinone scaffold provides planar aromaticity, contrasting with the pyridine-pyrrolidine motif of the target compound, which may offer greater conformational flexibility.
Nornicotine (3-[(2RS)-pyrrolidin-2-yl]pyridine) Key Features: Pyrrolidine attached to pyridine at position 3 (vs. position 5 in the target compound). Activity: Minor tobacco alkaloid with nicotinic acetylcholine receptor (nAChR) agonist activity . Comparison: The positional isomerism (3- vs. 5-pyrrolidine substitution) likely alters receptor binding specificity and metabolic stability.
Substituted Pyridine Derivatives
5-(Chloromethyl)-2-methoxypyridine Hydrochloride Key Features: Chloromethyl and methoxy substituents at positions 5 and 2, respectively.
(S)-2-Chloro-5-(1-methylpyrrolidin-2-yl)pyridine Key Features: Chloro substituent at position 2 and methylated pyrrolidine at position 5.
2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine Key Features: Halogenated pyridine with fluorine at position 5 and pyrrolidine at position 3. Activity: Undisclosed, but fluorine’s electronegativity may enhance binding to biological targets. Comparison: Fluorine substitution can stabilize metabolic degradation, offering pharmacokinetic advantages over non-halogenated analogs .
Data Table: Comparative Analysis
Key Research Findings
- Substituent Position Matters: The placement of pyrrolidine on the pyridine ring (position 3 vs. 5) significantly impacts receptor binding and metabolic pathways. For example, nornicotine (position 3) targets nAChRs, while position 5 substitution may favor kinase interactions .
- Halogenation Effects : Chloro or fluoro substituents improve lipophilicity and stability but introduce toxicity risks (e.g., H335 for respiratory irritation) .
- Hydrochloride Salts : Ionic forms enhance aqueous solubility, critical for drug formulation, but may require optimization for membrane permeability .
Biological Activity
2-Methyl-5-(pyrrolidin-2-yl)pyridine hydrochloride is a chemical compound characterized by its unique structural features, including a pyridine ring and a pyrrolidine moiety. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : C10H14N2·HCl
- Molecular Weight : Approximately 162.23 g/mol
- CAS Number : 90872-72-3
The presence of both the pyridine and pyrrolidine rings suggests significant interaction potential with various biological systems, which can be explored for therapeutic applications.
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities, particularly as an antagonist or inverse agonist at the histamine H3 receptor. This receptor plays a crucial role in regulating neurotransmitter release and is implicated in various physiological processes, including appetite control and cognitive functions.
Key Biological Activities:
- Histamine H3 Receptor Modulation : The compound has been shown to influence neurotransmitter pathways, particularly those involving histamine and dopamine. This modulation suggests potential therapeutic effects in conditions such as anxiety, depression, and obesity .
- Anti-inflammatory Effects : Compounds similar to this compound have demonstrated anti-inflammatory properties through inhibition of cyclooxygenase (COX) enzymes. In vitro studies have indicated that these compounds can significantly suppress COX-2 activity, which is critical in inflammatory responses .
- Antibacterial Activity : Preliminary studies suggest that derivatives of pyrrolidine exhibit antibacterial properties against various pathogens. While specific data on this compound is limited, related compounds have shown effectiveness against Gram-positive and Gram-negative bacteria .
Data Table: Biological Activity Summary
| Activity Type | Mechanism/Target | Reference |
|---|---|---|
| Histamine H3 Antagonism | Modulates neurotransmitter release | |
| Anti-inflammatory | COX-2 inhibition | |
| Antibacterial | Inhibits growth of pathogenic bacteria |
Case Studies and Research Findings
- Histamine H3 Receptor Studies : In a study examining the effects of various compounds on histamine receptors, this compound was identified as a potent antagonist at the H3 receptor. This activity was linked to improved cognitive function in animal models, suggesting its potential in treating cognitive disorders.
- Anti-inflammatory Research : A comparative analysis of pyridine derivatives revealed that compounds similar to this compound exhibited IC50 values comparable to standard anti-inflammatory drugs like celecoxib when tested for COX-2 inhibition . These findings indicate its potential as an anti-inflammatory agent.
- Antimicrobial Evaluation : In vitro tests on related pyrrolidine derivatives showed varying degrees of antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 75 µg/mL to 150 µg/mL, indicating moderate antibacterial efficacy .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-methyl-5-(pyrrolidin-2-yl)pyridine hydrochloride with high purity?
- Methodological Answer : Optimize reaction conditions (e.g., solvent choice, temperature, and stoichiometry) based on analogous pyridine derivatives. For example, dehydration protocols using pyridine hydrochloride as a reagent require precise control of excess reagent (e.g., 25–100% excess) to minimize oxygen content in the final product . Purification via recrystallization or column chromatography (silica gel, methanol/dichloromethane gradients) is critical. Monitor purity using HPLC with UV detection, as demonstrated in magnesium chloride dehydration studies .
Q. How can structural confirmation of this compound be achieved?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Compare - and -NMR data with structurally similar compounds like 2-(piperidin-2-yl)pyridine dihydrochloride .
- Mass Spectrometry : Validate molecular weight (e.g., exact mass via HRMS) against theoretical values, as done for pyridine dithioethylamine hydrochloride (CHClNS, 222.0052 g/mol) .
- Elemental Analysis : Ensure Cl content matches stoichiometric expectations (e.g., 19–21% for hydrochloride salts) .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Follow pyridine-derivative safety guidelines:
- Personal Protective Equipment (PPE) : Use gloves, lab coats, and respiratory protection to avoid inhalation of dust .
- Ventilation : Ensure fume hoods are functional during synthesis or weighing .
- Spill Management : Collect spills using non-combustible absorbents (e.g., vermiculite) and store in sealed containers for hazardous waste disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
- Methodological Answer : Systematically evaluate variables affecting yield:
- Reagent Purity : Impurities in starting materials (e.g., 5-chloro-2-methylbenzylamine) can reduce yields; use HPLC-grade reagents .
- Reaction Monitoring : Employ in-situ techniques like FTIR to track intermediate formation (e.g., pyridine N-oxide byproducts) .
- Statistical Design : Use factorial experiments to identify critical parameters (e.g., temperature × time interactions) .
Q. What strategies are effective for studying enantiomeric interactions of this compound?
- Methodological Answer :
- Chiral Chromatography : Utilize chiral columns (e.g., Chiralpak IA) with mobile phases optimized for pyrrolidine derivatives, as described for (S)-5-(trityloxymethyl)-2-pyrrolidinone .
- Dynamic NMR : Resolve rotational barriers in pyrrolidine rings by analyzing coalescence temperatures .
- Computational Modeling : Compare experimental optical rotations with DFT-calculated values (e.g., B3LYP/6-31G*) .
Q. How can metabolic stability of this compound be assessed in biological systems?
- Methodological Answer :
- In Vitro Assays : Incubate with liver microsomes and quantify degradation via LC-MS/MS, referencing pyridoxal hydrochloride metabolic studies .
- Isotope Labeling : Synthesize -labeled analogs to track metabolic pathways, similar to nicotine impurity analysis .
- Enzyme Inhibition Studies : Test interactions with cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
